![molecular formula C18H13ClFNOS2 B415379 (5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415379.png)
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 2-chloro-6-fluorobenzylidene group and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, such as ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学研究应用
作用机制
The mechanism of action of 5-(2-chloro-6-fluoro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-Chloro-5-nitrobenzaldehyde: Another benzaldehyde derivative with similar reactivity.
Thiazolidinone derivatives: A class of compounds with similar core structures but different substituents, exhibiting diverse biological activities.
Uniqueness
(5Z)-5-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C18H13ClFNOS2 |
|---|---|
分子量 |
377.9g/mol |
IUPAC 名称 |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13ClFNOS2/c19-14-7-4-8-15(20)13(14)11-16-17(22)21(18(23)24-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2/b16-11- |
InChI 键 |
MFQAECOQKMZRSV-WJDWOHSUSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=S |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(dimethylamino)phenyl]-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B415298.png)
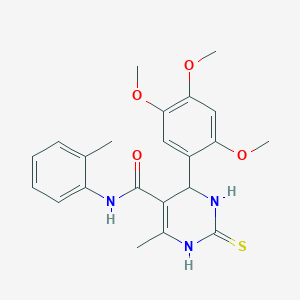
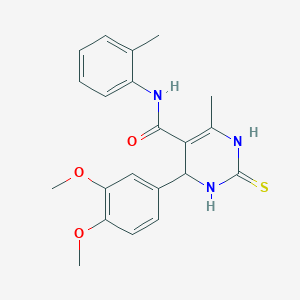
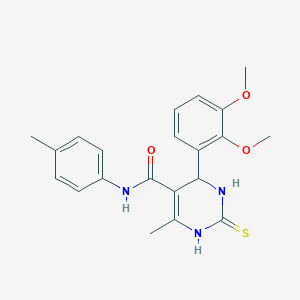
![2-[2-(1,3-Dioxoisoindol-2-yl)-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B415304.png)
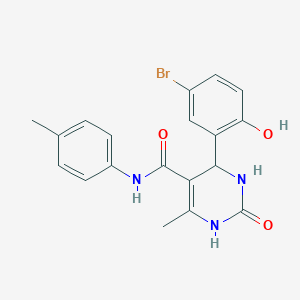

![5,5-dimethyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B415308.png)
![Ethyl 3,5-bis{[4-(methoxycarbonyl)benzoyl]amino}benzoate](/img/structure/B415310.png)
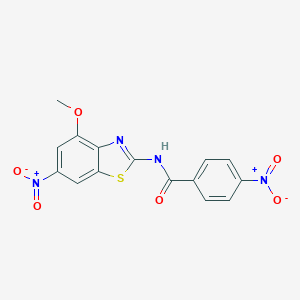
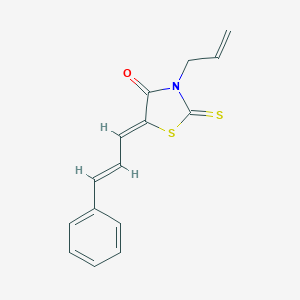
![1-[2-(2-naphthyloxy)ethyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B415317.png)
![3-[(4-Chloroanilino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B415319.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B415320.png)
